Cas no 1822679-63-9 (5-bromo-4-chloro-isoquinoline)

5-bromo-4-chloro-isoquinoline 化学的及び物理的性質
名前と識別子
-
- 5-Bromo-4-chloroisoquinoline
- AMY26189
- A928952
- 5-bromo-4-chloro-isoquinoline
- MFCD28133475
- SY364200
- CS-0449142
- AKOS025396524
- 1822679-63-9
- AS-32834
- Isoquinoline, 5-bromo-4-chloro-
-
- MDL: MFCD28133475
- インチ: 1S/C9H5BrClN/c10-7-3-1-2-6-4-12-5-8(11)9(6)7/h1-5H
- InChIKey: VWZRTGVSAHMYCH-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC=CC2C=NC=C(C=21)Cl
計算された属性
- せいみつぶんしりょう: 240.92939g/mol
- どういたいしつりょう: 240.92939g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 12
- 回転可能化学結合数: 0
- 複雑さ: 165
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.4
- トポロジー分子極性表面積: 12.9
5-bromo-4-chloro-isoquinoline 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBKR2283-100MG |
5-bromo-4-chloro-isoquinoline |
1822679-63-9 | 95% | 100MG |
¥ 1,247.00 | 2023-03-31 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBKR2283-1G |
5-bromo-4-chloro-isoquinoline |
1822679-63-9 | 95% | 1g |
¥ 4,705.00 | 2023-04-14 | |
Chemenu | CM223064-250mg |
5-Bromo-4-chloroisoquinoline |
1822679-63-9 | 95% | 250mg |
$*** | 2023-03-30 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBKR2283-10G |
5-bromo-4-chloro-isoquinoline |
1822679-63-9 | 95% | 10g |
¥ 24,948.00 | 2023-03-31 | |
Chemenu | CM223064-1g |
5-Bromo-4-chloroisoquinoline |
1822679-63-9 | 95% | 1g |
$907 | 2021-08-04 | |
Alichem | A189008320-1g |
5-Bromo-4-chloroisoquinoline |
1822679-63-9 | 95% | 1g |
$1008.80 | 2023-09-02 | |
Aaron | AR00247Y-1g |
Isoquinoline, 5-bromo-4-chloro- |
1822679-63-9 | 98% | 1g |
$614.00 | 2025-02-12 | |
A2B Chem LLC | AA97682-1g |
5-Bromo-4-chloroisoquinoline |
1822679-63-9 | 95% | 1g |
$588.00 | 2024-04-20 | |
1PlusChem | 1P0023ZM-1g |
Isoquinoline, 5-bromo-4-chloro- |
1822679-63-9 | 95% | 1g |
$1147.00 | 2024-06-18 | |
1PlusChem | 1P0023ZM-100mg |
Isoquinoline, 5-bromo-4-chloro- |
1822679-63-9 | 95% | 100mg |
$252.00 | 2024-06-18 |
5-bromo-4-chloro-isoquinoline 関連文献
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1. A bulky silyl shift-directed synthesis of a silyl-linked amidinate-amidine and its Zr(iv) complex†Hong-Bo Tong,Min Li,Sheng-Di Bai,Shi-Fang Yuan,Jian-Bin Chao,Shuping Huang,Dian-Sheng Liu Dalton Trans., 2011,40, 4236-4241
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Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
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Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
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Yasuhito Sugano,Mun'delanji C. Vestergaard,Masato Saito,Eiichi Tamiya Chem. Commun., 2011,47, 7176-7178
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
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Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7
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Zongle Ma,Bojun Peng,Jian Zeng,Yingbin Zhang,Kai-Wu Luo,Ling-Ling Wang New J. Chem., 2020,44, 15439-15445
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8. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
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Cuiyan Wu,Hai Xu,Yaqian Li,Ruihua Xie,Peijuan Li,Xiao Pang,Zile Zhou,Haitao Li,Youyu Zhang Anal. Methods, 2019,11, 2591-2596
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
5-bromo-4-chloro-isoquinolineに関する追加情報
Exploring the Chemistry and Applications of 5-Bromo-4-Chloro-isoquinoline
5-Bromo-4-chloro-isoquinoline, a heterocyclic aromatic compound with the CAS number 1822679-63-9, has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound belongs to the isoquinoline family, a class of bicyclic structures that have been extensively studied due to their unique electronic properties and potential applications in drug discovery. The isoquinoline skeleton is particularly valuable in medicinal chemistry, as it can serve as a scaffold for various bioactive molecules.
The structure of 5-bromo-4-chloro-isoquinoline consists of a benzene ring fused with a pyridine ring, with substituents at positions 4 and 5. The bromine and chlorine atoms introduce electron-withdrawing effects, which significantly influence the compound's reactivity and electronic properties. Recent studies have highlighted the importance of such substituents in modulating the photophysical and electrochemical behavior of isoquinoline derivatives. For instance, researchers have demonstrated that the presence of halogen atoms can enhance the compound's ability to act as an electron acceptor, making it a promising candidate for use in organic electronics.
In terms of synthesis, 5-bromo-4-chloro-isoquinoline can be prepared through various routes, including nucleophilic aromatic substitution and coupling reactions. One notable approach involves the reaction of 4-chloroisoquinoline with bromine in a controlled environment. This method ensures high yields and excellent purity, which are critical for subsequent applications. The synthesis process has been optimized in recent years to minimize environmental impact and improve scalability, aligning with green chemistry principles.
The biological activity of 5-bromo-4-chloro-isoquinoline has been a focal point of research. Studies have shown that this compound exhibits potent anti-inflammatory and antioxidant properties, making it a potential lead compound for therapeutic development. In particular, its ability to inhibit certain enzymes involved in inflammatory pathways has been extensively investigated. Recent findings suggest that it may also possess anticancer properties, although further research is needed to confirm these observations.
Beyond its biological applications, 5-bromo-4-chloro-isoquinoline has found utility in materials science. Its electronic properties make it a suitable candidate for use in organic semiconductors and light-emitting diodes (LEDs). Researchers have explored its role as an electron transport layer in OLEDs, where its high electron mobility contributes to improved device performance. Additionally, its ability to act as a photosensitizer has opened avenues for its use in photovoltaic applications.
The versatility of 5-bromo-4-chloro-isoquinoline is further exemplified by its role in catalysis. Recent studies have demonstrated that this compound can act as a ligand in transition metal-catalyzed reactions, enhancing reaction efficiency and selectivity. Its ability to coordinate with metal centers makes it a valuable tool in asymmetric catalysis, particularly in the synthesis of chiral molecules.
In conclusion, 5-bromo-4-chloro-isoquinoline is a multifaceted compound with applications spanning organic chemistry, pharmacology, materials science, and catalysis. Its unique structure and electronic properties make it a valuable asset for researchers across various disciplines. As ongoing studies continue to uncover new insights into its potential uses, this compound is poised to play an increasingly important role in both academic research and industrial applications.
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